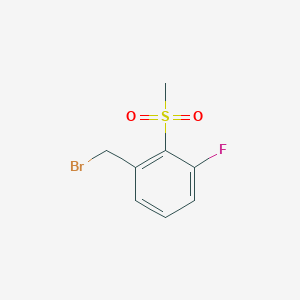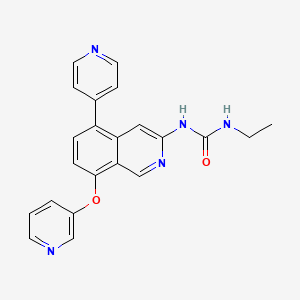
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a complex arrangement of isoquinoline and pyridine rings, which contribute to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and pyridine intermediates, followed by their coupling through urea formation. Common reagents used in these reactions include ethyl isocyanate, pyridine derivatives, and various catalysts to facilitate the coupling reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield. Quality control measures are crucial to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or isoquinoline rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines or alcohols
科学的研究の応用
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea involves its interaction with specific molecular targets. The compound’s isoquinoline and pyridine rings enable it to bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. Detailed studies on its molecular interactions and docking studies reveal its suitability for further development .
類似化合物との比較
Similar Compounds
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)amine: Similar structure but with an amine group instead of urea.
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)carbamate: Contains a carbamate group, offering different reactivity.
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)thiourea: Features a thiourea group, which can influence its biological activity.
Uniqueness
1-Ethyl-3-(8-(pyridin-3-yloxy)-5-(pyridin-4-yl)isoquinolin-3-yl)urea stands out due to its specific combination of isoquinoline and pyridine rings, coupled with the urea functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C22H19N5O2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
1-ethyl-3-(5-pyridin-4-yl-8-pyridin-3-yloxyisoquinolin-3-yl)urea |
InChI |
InChI=1S/C22H19N5O2/c1-2-25-22(28)27-21-12-18-17(15-7-10-23-11-8-15)5-6-20(19(18)14-26-21)29-16-4-3-9-24-13-16/h3-14H,2H2,1H3,(H2,25,26,27,28) |
InChIキー |
GKHZEESTUIUGRF-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC3=CN=CC=C3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


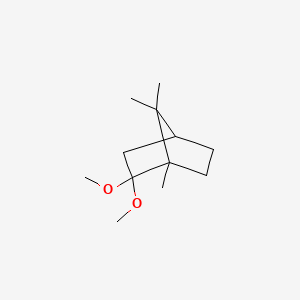


![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
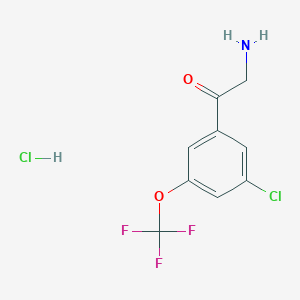
![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
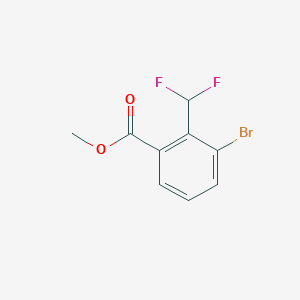

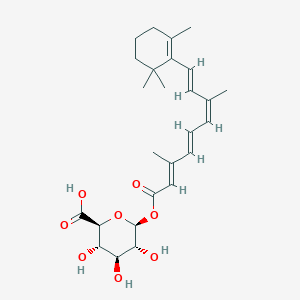
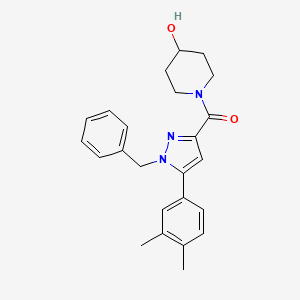
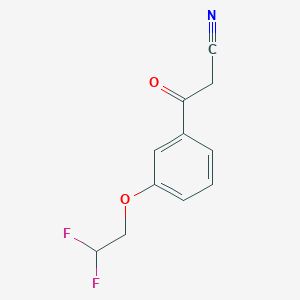
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)

